4-(4-methoxyphenyl)-N-(2-methylpropyl)-1,2,3-thiadiazole-5-carboxamide
CAS No.:
Cat. No.: VC14797020
Molecular Formula: C14H17N3O2S
Molecular Weight: 291.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N3O2S |
|---|---|
| Molecular Weight | 291.37 g/mol |
| IUPAC Name | 4-(4-methoxyphenyl)-N-(2-methylpropyl)thiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C14H17N3O2S/c1-9(2)8-15-14(18)13-12(16-17-20-13)10-4-6-11(19-3)7-5-10/h4-7,9H,8H2,1-3H3,(H,15,18) |
| Standard InChI Key | MAWAEHNTMCMNSN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CNC(=O)C1=C(N=NS1)C2=CC=C(C=C2)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 1,2,3-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with a carboxamide side chain. The methoxy group (-OCH₃) enhances solubility in polar solvents and influences electronic interactions, while the 2-methylpropyl (isobutyl) chain contributes to steric bulk and lipophilicity.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃O₂S |
| Molecular Weight | 291.37 g/mol |
| IUPAC Name | 4-(4-Methoxyphenyl)-N-(2-methylpropyl)thiadiazole-5-carboxamide |
| Canonical SMILES | CC(C)CNC(=O)C₁=C(N=NS₁)C₂=CC=C(C=C₂)OC |
| Topological Polar Surface Area | 89.3 Ų |
The compound’s planar thiadiazole ring facilitates π-π stacking interactions, while the methoxy group participates in hydrogen bonding, critical for biological target engagement.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 4-(4-methoxyphenyl)-N-(2-methylpropyl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step protocols:
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Diazotization and Cyclization: 4-Methoxybenzenediazonium chloride is reacted with thiourea under acidic conditions to form the thiadiazole core.
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Carboxamide Formation: The 5-carboxylic acid derivative undergoes amidation with 2-methylpropylamine using coupling agents like EDCl/HOBt.
Key parameters affecting yield (typically 60–75%) include solvent polarity, temperature (optimized at 80–100°C), and catalyst selection.
Industrial-Scale Production
Industrial methods employ continuous flow reactors to enhance reaction control and scalability. Purification via recrystallization from ethanol/water mixtures ensures ≥95% purity, validated by HPLC and NMR spectroscopy.
Biological Activity and Mechanisms
Antimicrobial Effects
In vitro studies demonstrate potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL). The mechanism involves disruption of microbial cell wall synthesis via inhibition of penicillin-binding proteins.
Table 2: Anticancer Activity Profile
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 12 | Caspase-3/7 activation |
| HCT-116 | 18 | Mitochondrial depolarization |
Enzyme Inhibition
The compound acts as a competitive inhibitor of monoamine oxidase B (MAO-B, Ki = 0.45 μM), implicated in neurodegenerative disorders. Structural analogs show enhanced blood-brain barrier permeability, suggesting therapeutic potential for Parkinson’s disease.
Applications in Drug Development
Lead Optimization Strategies
Modifications to the carboxamide side chain (e.g., replacing isobutyl with cyclopropylmethyl) improve metabolic stability in human liver microsomes (t₁/₂ increased from 1.2 to 4.7 hours). Halogenation of the phenyl ring enhances target affinity (e.g., 4-fluoro derivative, MAO-B Ki = 0.28 μM).
Preclinical Pharmacokinetics
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Bioavailability: 42% in rodent models
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Plasma Protein Binding: 89%
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Half-Life: 3.1 hours (rats)
These properties support twice-daily dosing regimens in animal efficacy models.
Industrial and Agricultural Applications
Agrochemical Fungicides
Field trials demonstrate 85% efficacy against Phytophthora infestans in tomato crops at 50 g/ha. The methoxy group enhances rainfastness compared to non-polar analogs.
Materials Science
Thin films of the compound exhibit semiconductor behavior (bandgap = 2.8 eV), with potential use in organic photovoltaics. Annealing at 150°C improves crystallinity and charge carrier mobility (μ = 0.15 cm²/V·s).
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